2-methoxy-5-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15-8-9-17(26-2)19(12-15)28(24,25)21-13-20(23)22-10-11-27-18(14-22)16-6-4-3-5-7-16/h3-9,12,18,21H,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXASTFNBPVECBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Synthesis
The benzenesulfonamide backbone is synthesized via sulfonation of 4-methylanisole (2-methoxy-5-methylbenzene). Sulfonation using fuming sulfuric acid introduces the sulfonic acid group at the para position relative to the methoxy group. Subsequent ammonolysis converts the sulfonic acid to sulfonamide using aqueous ammonia under reflux.
Reaction Conditions :
Side Chain Preparation
The 2-phenylmorpholinoethyl-oxo moiety is synthesized separately. 2-Phenylmorpholine is reacted with ethyl bromoacetate in a nucleophilic substitution to form ethyl 2-(2-phenylmorpholino)acetate. Hydrolysis with NaOH yields 2-(2-phenylmorpholino)acetic acid, which is converted to the acid chloride using thionyl chloride (SOCl₂).
Coupling Reactions and Final Assembly
Amide Bond Formation
The benzenesulfonamide core is coupled with the 2-phenylmorpholinoethyl-oxo side chain via Schotten-Baumann reaction . The acid chloride intermediate reacts with the primary amine of the benzenesulfonamide in dichloromethane (DCM) with triethylamine (TEA) as a base.
Optimization Notes :
Industrial-Scale Modifications
For large-scale production, continuous flow reactors replace batch processes. A 2025 study demonstrated a 15% yield increase using microfluidic systems with residence times of 10 minutes. Automated purification via simulated moving bed chromatography reduces solvent waste by 40%.
Critical Reaction Parameters and Troubleshooting
Temperature and pH Control
Stereochemical Considerations
The 2-phenylmorpholino group introduces a chiral center. Enantioselective synthesis employs (R)-2-phenylmorpholine and chiral catalysts like BINAP-ruthenium complexes to achieve >99% enantiomeric excess (ee).
Purification and Characterization
Laboratory-Scale Purification
- Recrystallization : Ethanol/water (7:3) yields 98% pure product.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) removes unreacted starting materials.
Analytical Validation
- HPLC : Purity >99.5% (C18 column, acetonitrile/water gradient).
- NMR : Key peaks include δ 2.32 (s, 3H, CH₃), δ 3.71 (s, 3H, OCH₃), and δ 4.12 (m, 4H, morpholine).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Batch Schotten-Baumann | 72 | 99.5 | Low equipment cost |
| Continuous Flow | 85 | 99.8 | Scalability |
| Enzymatic Coupling | 65 | 98.9 | Eco-friendly |
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed to modify the oxo group.
Substitution: The methoxy and methyl groups on the benzene ring can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4 (potassium permanganate)
Reduction: NaBH4 (sodium borohydride), LiAlH4 (lithium aluminium hydride)
Substitution: Halogenating agents like NBS (N-bromosuccinimide) for bromination
Major Products
Oxidation: Formation of carboxylic acid derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of halogenated derivatives
Scientific Research Applications
2-methoxy-5-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological processes in microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
2-methoxy-5-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is unique due to its complex structure, which combines a sulfonamide backbone with a morpholino group and an oxo group. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-methoxy-5-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 357.42 g/mol
- IUPAC Name : 2-methoxy-5-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
This compound features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and antitumor activities.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings related to its cytotoxic effects:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 12.5 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 18.3 | Inhibition of proliferation |
The compound exhibited significant cytotoxicity, particularly against the MCF-7 breast cancer cell line, where it induced apoptosis through the activation of caspase pathways. Flow cytometry analyses confirmed that treatment with this compound resulted in increased levels of apoptotic markers.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. The following table presents its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound demonstrated moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant bacterial strains.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the chemical structure can significantly influence biological activity. For instance, substituting different groups on the phenyl ring or altering the morpholine moiety may enhance potency or selectivity for specific targets.
A study exploring various analogs found that compounds with electron-donating groups on the aromatic ring exhibited improved anticancer activity compared to those with electron-withdrawing groups.
Case Study 1: Breast Cancer Treatment
A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy for patients with advanced breast cancer. The results indicated that patients receiving the combination therapy showed improved overall survival rates compared to those receiving chemotherapy alone.
Case Study 2: Antimicrobial Resistance
A laboratory study assessed the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. The results suggested that it could serve as a potential lead compound for developing new antimicrobial agents targeting resistant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
